

# Eniporide: A Technical Deep-Dive into its Discovery and Development

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## Compound of Interest

Compound Name: Eniporide

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## Introduction

**Eniporide** (EMD-96785) is a potent and highly selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a transmembrane protein crucial for intracellular pH and volume regulation.<sup>[1]</sup> Belonging to the benzoylguanidine class of compounds, **Eniporide** was investigated for its potential as a cardioprotective agent, particularly in the setting of myocardial ischemia-reperfusion injury. The rationale for its development was based on the hypothesis that inhibiting NHE-1 at the time of reperfusion would prevent the pathological intracellular sodium and subsequent calcium overload, thereby reducing the extent of myocardial damage. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of **Eniporide**.

## Discovery and Synthesis

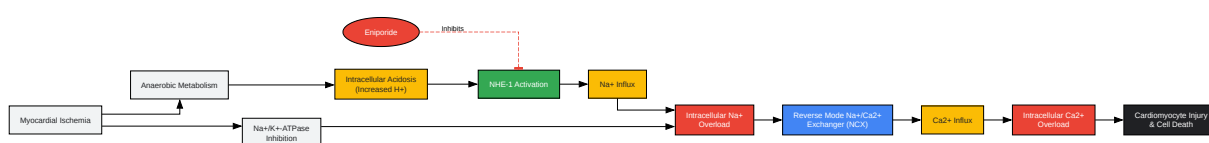
While a detailed public record of the initial discovery and synthesis of **Eniporide** is limited, it is identified as N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)benzamide. Its development is attributed to a pharmaceutical research program focused on identifying potent and selective NHE-1 inhibitors. The core structure is based on a benzoylguanidine scaffold, a class of compounds known to interact with the sodium-hydrogen exchanger. Structure-activity relationship (SAR) studies, though not publicly detailed for **Eniporide** itself, would have focused on optimizing the substitutions on the phenyl ring to achieve high affinity and selectivity for the NHE-1 isoform.

## Mechanism of Action

**Eniporide** exerts its pharmacological effect by specifically binding to and inhibiting the activity of the NHE-1 isoform.[1] During myocardial ischemia, anaerobic metabolism leads to intracellular acidosis, a primary trigger for the activation of NHE-1. This exchanger then attempts to restore intracellular pH by extruding protons from the cell in exchange for sodium ions. However, the concurrent inhibition of the Na<sup>+</sup>/K<sup>+</sup>-ATPase due to energy depletion leads to a rapid and detrimental accumulation of intracellular sodium.

This rise in intracellular sodium concentration alters the electrochemical gradient across the sarcolemma, causing the Na<sup>+</sup>/Ca<sup>2+</sup> exchanger to operate in a reverse mode, expelling sodium ions in exchange for calcium ions. The resulting intracellular calcium overload is a critical event in reperfusion injury, leading to mitochondrial dysfunction, hypercontracture of myofibrils, activation of degradative enzymes, and ultimately, cell death. **Eniporide**, by blocking NHE-1 at a crucial juncture, was theorized to uncouple the initial acidosis from the subsequent catastrophic rise in intracellular calcium.

## Signaling Pathway of NHE-1 Inhibition in Ischemia-Reperfusion Injury



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Caption: Downstream signaling cascade of NHE-1 activation during myocardial ischemia-reperfusion and the inhibitory site of **Eniporide**.

## Preclinical Development

Extensive preclinical studies in various animal models of myocardial ischemia and reperfusion demonstrated the cardioprotective potential of **Eniporide**. These studies consistently showed that the administration of **Eniporide**, either before ischemia or just prior to reperfusion, could significantly limit infarct size and improve cardiac function.

## In Vitro Potency and Selectivity

The inhibitory activity of **Eniporide** against the human NHE-1 isoform was determined in vitro.

Compound	Target	IC50
Eniporide	Human NHE-1	4.5 nM[1]

Note: While specific IC50 values for **Eniporide** against other NHE isoforms are not readily available in public literature, related benzoylguanidine compounds like Cariporide show high selectivity for NHE-1 over other isoforms.

## Animal Studies

Preclinical efficacy was established in various animal models, including pigs, which have a coronary anatomy and physiology similar to humans.

Animal Model	Intervention	Key Findings
Pig model of cardioplegic arrest	3 mg/kg IV Eniporide before cardioplegia	Improved cardiac performance and preserved high-energy phosphate content.
General animal models of myocardial ischemia/reperfusion	Eniporide administered before ischemia or just before reperfusion	Consistently limited infarct size.

## Preclinical Experimental Protocol: Ischemia-Reperfusion in a Porcine Model (General Representation)

- **Animal Preparation:** Domestic pigs are anesthetized and mechanically ventilated. Catheters are inserted for drug administration, blood sampling, and hemodynamic monitoring.
- **Surgical Procedure:** A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is dissected, and a hydraulic occluder is placed around it.
- **Ischemia Induction:** Myocardial ischemia is induced by inflating the occluder for a predetermined period (e.g., 60 minutes).
- **Drug Administration:** **Eniporide** or placebo is administered intravenously at a specified time point, either before the onset of ischemia or just before reperfusion.
- **Reperfusion:** The occluder is deflated to allow blood flow to return to the ischemic myocardium.
- **Monitoring and Data Collection:** Hemodynamic parameters (e.g., blood pressure, heart rate, left ventricular pressure) are continuously monitored. Blood samples are collected for biochemical analysis.
- **Infarct Size Measurement:** At the end of the experiment, the heart is excised. The LAD is re-occluded and a dye (e.g., Evans blue) is perfused to delineate the area at risk. The heart is then sliced, and the slices are incubated in a solution of triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. The infarct size is then calculated as a percentage of the area at risk.

## Clinical Development: The ESCAMI Trial

The primary clinical investigation of **Eniporide** was the "Evaluation of the Safety and Cardioprotective Effects of **Eniporide** in Acute Myocardial Infarction" (ESCAMI) trial. This was a large, international, prospective, randomized, double-blind, placebo-controlled phase II study.

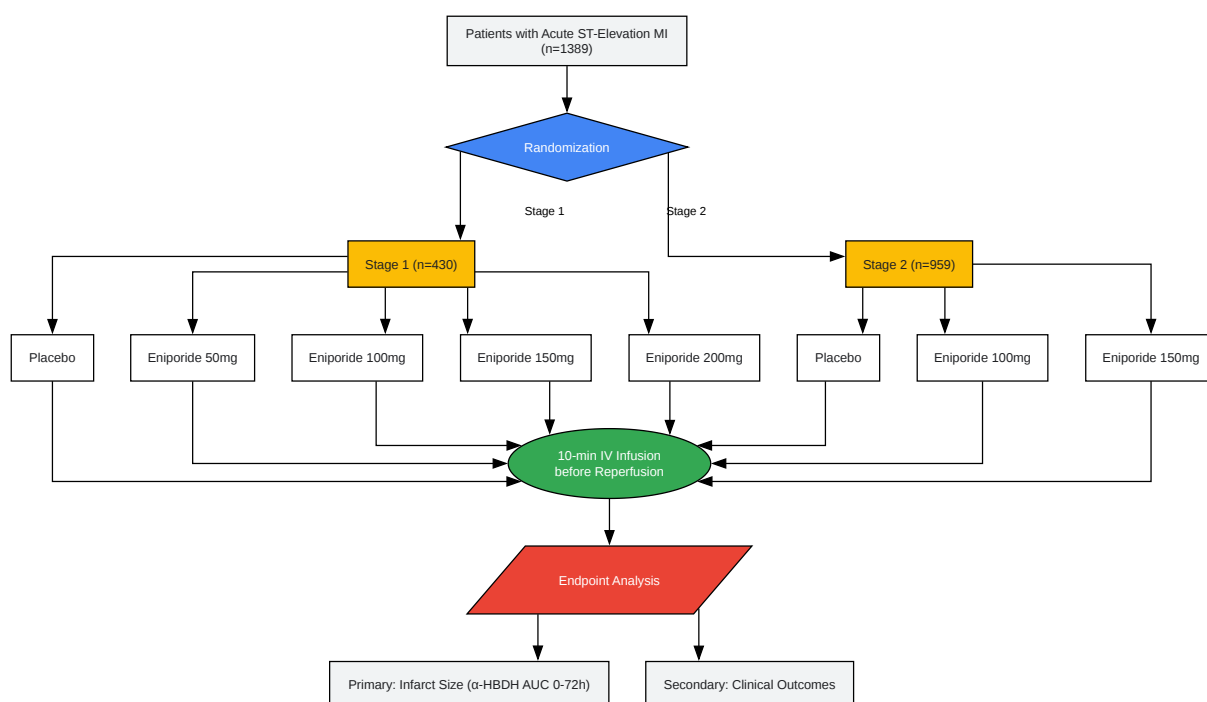
### ESCAMI Trial Design

The trial was conducted in two stages to evaluate the efficacy of different doses of **Eniporide** as an adjunct to reperfusion therapy (either thrombolysis or primary percutaneous transluminal coronary angioplasty - PTCA) in patients with acute ST-elevation myocardial infarction.

## Experimental Protocol: ESCAMI Trial

- Patient Population: Patients with acute ST-elevation myocardial infarction undergoing reperfusion therapy.
- Inclusion Criteria: Chest pain for at least 30 minutes, ST-segment elevation on ECG.
- Exclusion Criteria: Pre-hospital thrombolysis, cardiogenic shock (Killip class IV) on admission, known renal failure, history of severe allergic reactions.
- Intervention:
  - Stage 1: 430 patients were randomized to receive a 10-minute intravenous infusion of placebo or **Eniporide** at doses of 50 mg, 100 mg, 150 mg, or 200 mg before the start of reperfusion therapy.
  - Stage 2: 959 patients were randomized to receive placebo, 100 mg **Eniporide**, or 150 mg **Eniporide**.
- Primary Efficacy Endpoint: Infarct size, as measured by the cumulative release of alpha-hydroxybutyrate dehydrogenase ( $\alpha$ -HBDH) over 72 hours (Area Under the Curve - AUC).
- Clinical Endpoints: Death, cardiogenic shock, heart failure, life-threatening arrhythmias.

## ESCAMI Trial Workflow



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Caption: Workflow of the ESCAMI clinical trial for **Eniporide**.

## Clinical Trial Results

The results of the ESCAMI trial were ultimately disappointing and did not support the promising preclinical data.

Trial Stage	Dose Group	Mean $\alpha$ -HBDH AUC (U/ml x h)	Outcome vs. Placebo
Stage 1	Placebo	44.2	-
100 mg Eniporide	40.2	Smaller infarct size[2]	
150 mg Eniporide	33.9	Smaller infarct size[2]	
Stage 2	Placebo	41.2	-
100 mg Eniporide	43.0	No difference in infarct size[2]	
150 mg Eniporide	41.5	No difference in infarct size[2]	

Overall, the administration of **Eniporide** before reperfusion therapy did not significantly limit infarct size or improve clinical outcomes in the broad population of patients with acute ST-elevation myocardial infarction.[2][3]

## Pharmacokinetics

A study in healthy volunteers provided key pharmacokinetic parameters for **Eniporide**.

Parameter	Value
Half-life	~2 hours
Total Body Clearance	34.4 L/h
Volume of Distribution (Vdss)	77.5 L
Mean Residence Time	2.3 hours
Unchanged Drug in Urine	~43% of dose

**Eniporide** demonstrated linear pharmacokinetics in the investigated dose range.

## Conclusion

**Eniporide** represents a well-founded therapeutic concept based on a strong preclinical rationale for cardioprotection via selective NHE-1 inhibition. Its development progressed to a large-scale clinical trial, the ESCAMI study. However, despite promising in vitro potency and efficacy in animal models, **Eniporide** failed to demonstrate a significant clinical benefit in reducing infarct size or improving outcomes in patients with acute myocardial infarction. The reasons for this discrepancy between preclinical and clinical results are likely multifactorial and highlight the challenges in translating cardioprotective strategies from the laboratory to the clinical setting. The development of **Eniporide** was subsequently discontinued. The story of **Eniporide** remains a valuable case study for researchers and professionals in drug development, emphasizing the critical importance of robust clinical trial data in validating novel therapeutic hypotheses.

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